2-Cyclopropylpyridin-4-amine
Overview
Description
2-Cyclopropylpyridin-4-amine is an organic compound with the molecular formula C8H10N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the second carbon and an amine group at the fourth position of the pyridine ring
Scientific Research Applications
2-Cyclopropylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyridin-4-amine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 2-cyclopropylpyridine with ammonia or an amine source under suitable conditions to introduce the amine group at the fourth position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropylation reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 2-Cyclopropylpyridin-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Cyclopropylpyridine
- 4-Aminopyridine
- Cyclopropylamine
Comparison: 2-Cyclopropylpyridin-4-amine is unique due to the presence of both the cyclopropyl and amine groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, 2-Cyclopropylpyridine lacks the amine group, while 4-Aminopyridine does not have the cyclopropyl group. Cyclopropylamine, on the other hand, does not possess the pyridine ring structure.
Properties
IUPAC Name |
2-cyclopropylpyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBRHBKAXUQOGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308773 | |
Record name | 2-Cyclopropyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340006-71-5 | |
Record name | 2-Cyclopropyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340006-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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